molecular formula C12H13N5 B1227477 4-amino-7,8,9,10-tetrahydro-6H-pyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile

4-amino-7,8,9,10-tetrahydro-6H-pyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile

Cat. No. B1227477
M. Wt: 227.27 g/mol
InChI Key: ZJKJCMVEAVZAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-7,8,9,10-tetrahydro-6H-pyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile is an organonitrogen heterocyclic compound and an organic heterobicyclic compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    The construction of pyrrolo[2,3-c]azepine systems, closely related to the compound , has been explored through various reactions. For instance, the reaction of 2-oxo-3-hydroxy-4-cyano-2H, 1,5,6,7-tetrahydroazepine with glycine ester led to the formation of N-substituted amino nitrile, which upon cyclization produced the three-ring pyrimido[4′,5′∶4,5]pyrrolo[2,3-c]azepine system (Glushkov & Stezhko, 1980).

  • Chemical Transformations

    Synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes has been achieved. This process involves a reaction sequence leading to the formation of various nitrogen heterocyclic compounds, suggesting the potential for creating diverse derivatives of the compound (Porashar et al., 2022).

  • Intermediates in Heterocyclic Synthesis

    The compound has been used as an intermediate in synthesizing various heterocyclic structures. For example, 3,4-dihydro-2H-pyrrole-2-carbonitriles have been used to create multiple pyrrole-containing heterocycles, indicating the versatility of such compounds in synthesizing complex organic structures (Nebe, Kucukdisli, & Opatz, 2016).

Potential Applications in Medicinal Chemistry

  • Anti-inflammatory Properties

    A series of novel tricyclic pyrimido[4′,5′:4,5]pyrimido[1,6-a]azepine derivatives, structurally related to the compound, have been synthesized and evaluated for their anti-inflammatory activity. This research indicates potential medicinal applications of similar compounds (El-Sayed, Awadallah, Ibrahim, & El-Saadi, 2011).

  • Synthesis of Bioactive Compounds

    The compound has been utilized in the synthesis of various bioactive molecules. For instance, the preparation of 8,9-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-ones from related precursors demonstrates the potential for creating a range of bioactive substances (Xiang, Wen, Xie, Dang, & Bai, 2010).

properties

Product Name

4-amino-7,8,9,10-tetrahydro-6H-pyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile

Molecular Formula

C12H13N5

Molecular Weight

227.27 g/mol

IUPAC Name

3-amino-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile

InChI

InChI=1S/C12H13N5/c13-6-8-9-4-2-1-3-5-17(9)11-10(8)15-7-16-12(11)14/h7H,1-5H2,(H2,14,15,16)

InChI Key

ZJKJCMVEAVZAGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C3=C(N2CC1)C(=NC=N3)N)C#N

solubility

33.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-7,8,9,10-tetrahydro-6H-pyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile
Reactant of Route 2
4-amino-7,8,9,10-tetrahydro-6H-pyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile
Reactant of Route 3
4-amino-7,8,9,10-tetrahydro-6H-pyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-amino-7,8,9,10-tetrahydro-6H-pyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile
Reactant of Route 5
4-amino-7,8,9,10-tetrahydro-6H-pyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile
Reactant of Route 6
4-amino-7,8,9,10-tetrahydro-6H-pyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile

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